molecular formula C12H17NO2 B2769804 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1552960-94-7

8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2769804
CAS No.: 1552960-94-7
M. Wt: 207.273
InChI Key: FONKVQNOVHBKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(furan-3-yl)methyl]-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a furan ring

Chemical Reactions Analysis

8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

Scientific Research Applications

8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include modulation of signal transduction processes and changes in cellular metabolism .

Biological Activity

8-[(Furan-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound belonging to the tropane alkaloid family, which are known for their diverse biological activities. This compound's unique bicyclic structure combined with a furan moiety suggests potential pharmacological applications, particularly in medicinal chemistry.

Structural Characteristics

The compound features:

  • Bicyclic Core : A bicyclo[3.2.1]octane framework.
  • Furan Ring : A five-membered aromatic ring that can influence biological interactions.

Tropane alkaloids typically interact with various neurotransmitter systems, primarily:

  • Cholinergic System : By modulating acetylcholine receptors, these compounds can affect cognitive functions and muscle control.
  • Dopaminergic Pathways : Potential implications in mood regulation and reward mechanisms.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus.
  • Gram-negative bacteria : Including Escherichia coli.

Anticancer Potential

The compound's structural analogs have been investigated for their anticancer properties, particularly in:

  • Inhibition of cell proliferation : In vitro studies demonstrate effects on cancer cell lines, suggesting pathways involving apoptosis and cell cycle arrest.

Neuroprotective Effects

Given its interaction with neurotransmitter systems, this compound may also exhibit neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease.

Research Findings

Recent studies provide insights into the biological activity of this compound:

Activity TypeFindingsReference
AntimicrobialEffective against multiple bacterial strains; potential for development as an antibiotic.
AnticancerInduces apoptosis in cancer cell lines; inhibits proliferation significantly.
NeuroprotectiveModulates neurotransmitter levels; potential to protect against neurodegeneration.

Case Studies

  • Antimicrobial Efficacy Study : In a controlled study, this compound was tested against various pathogens, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics.
  • Cancer Cell Line Experimentation : The compound was tested on human breast cancer cell lines, revealing a dose-dependent decrease in viability, indicating its potential as a chemotherapeutic agent.

Properties

IUPAC Name

8-(furan-3-ylmethyl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12-5-10-1-2-11(6-12)13(10)7-9-3-4-15-8-9/h3-4,8,10-12,14H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONKVQNOVHBKDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2CC3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.